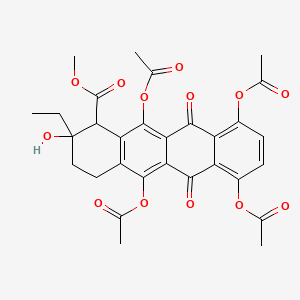![molecular formula C12H24N2O4S B13797278 tert-Butyl (2S)-2-[2-(methanesulfonyl)ethyl]piperazine-1-carboxylate CAS No. 740806-59-1](/img/structure/B13797278.png)
tert-Butyl (2S)-2-[2-(methanesulfonyl)ethyl]piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-BOC-2-METHYLSULFONYLETHYL-PIPERAZINE is a chemical compound that belongs to the piperazine family. It is characterized by the presence of a tert-butoxycarbonyl (BOC) protecting group, a methylsulfonyl group, and a piperazine ring. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-BOC-2-METHYLSULFONYLETHYL-PIPERAZINE typically involves the following steps:
Protection of Piperazine: The piperazine ring is protected using a tert-butoxycarbonyl (BOC) group. This is achieved by reacting piperazine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.
Introduction of Methylsulfonyl Group: The protected piperazine is then reacted with a suitable methylsulfonylating agent, such as methanesulfonyl chloride, in the presence of a base like sodium hydride or potassium carbonate.
Formation of the Final Product: The intermediate product is then subjected to further purification and reaction steps to yield (S)-1-BOC-2-METHYLSULFONYLETHYL-PIPERAZINE.
Industrial Production Methods
In an industrial setting, the production of (S)-1-BOC-2-METHYLSULFONYLETHYL-PIPERAZINE follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, automated systems for reagent addition, and advanced purification techniques such as chromatography and crystallization to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(S)-1-BOC-2-METHYLSULFONYLETHYL-PIPERAZINE undergoes various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the methylsulfonyl group, yielding a simpler piperazine derivative.
Substitution: The BOC protecting group can be removed under acidic conditions, allowing for further functionalization of the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acidic conditions, such as treatment with trifluoroacetic acid, are employed to remove the BOC group.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Deprotected piperazine derivatives.
Substitution: Functionalized piperazine compounds.
Scientific Research Applications
(S)-1-BOC-2-METHYLSULFONYLETHYL-PIPERAZINE has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the design of piperazine-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-1-BOC-2-METHYLSULFONYLETHYL-PIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the BOC and methylsulfonyl groups can influence the compound’s binding affinity and selectivity. The piperazine ring serves as a scaffold that can be modified to enhance the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
(S)-1-BOC-2-METHYLSULFONYLETHYL-PIPERAZINE: Unique due to its specific functional groups and stereochemistry.
N-BOC-Piperazine: Lacks the methylsulfonyl group, making it less reactive in certain chemical reactions.
Methylsulfonylpiperazine: Does not have the BOC protecting group, which affects its stability and reactivity.
Uniqueness
(S)-1-BOC-2-METHYLSULFONYLETHYL-PIPERAZINE stands out due to the combination of the BOC protecting group and the methylsulfonyl group, which confer unique chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications.
Properties
CAS No. |
740806-59-1 |
|---|---|
Molecular Formula |
C12H24N2O4S |
Molecular Weight |
292.40 g/mol |
IUPAC Name |
tert-butyl (2S)-2-(2-methylsulfonylethyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C12H24N2O4S/c1-12(2,3)18-11(15)14-7-6-13-9-10(14)5-8-19(4,16)17/h10,13H,5-9H2,1-4H3/t10-/m0/s1 |
InChI Key |
POMYUAYJVUYHNP-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCNC[C@@H]1CCS(=O)(=O)C |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC1CCS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


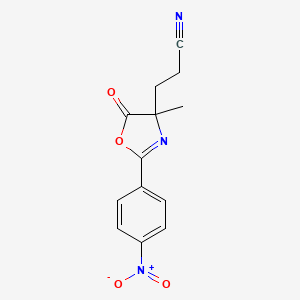
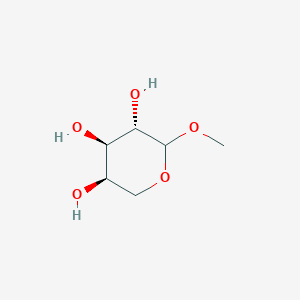

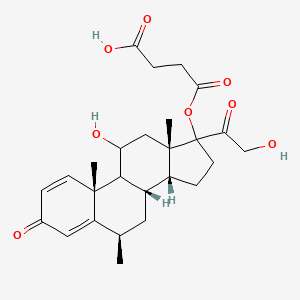
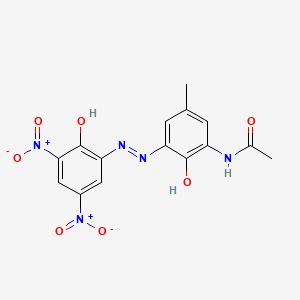
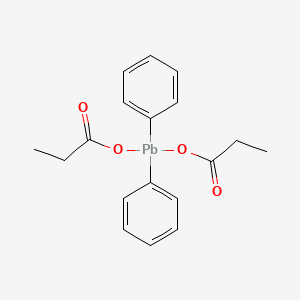
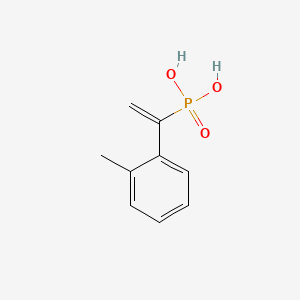


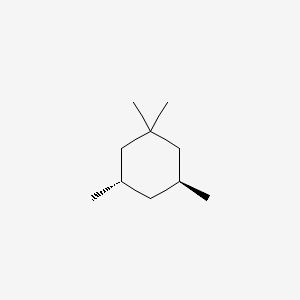
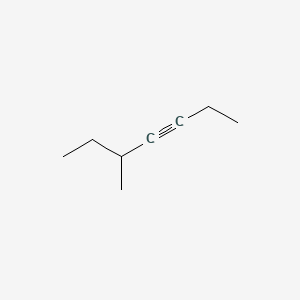
![1H-Cyclopenta[b]pyridine,octahydro-,(4aR,7aR)-(9CI)](/img/structure/B13797290.png)

